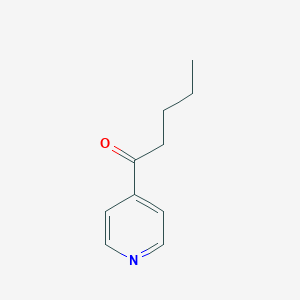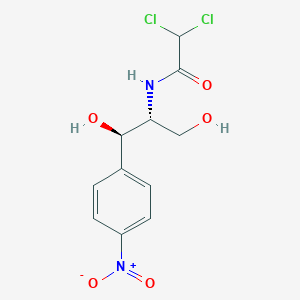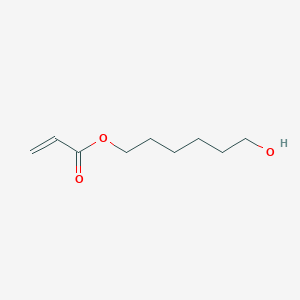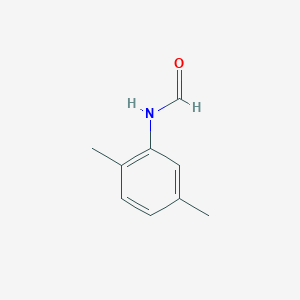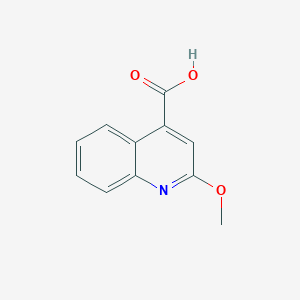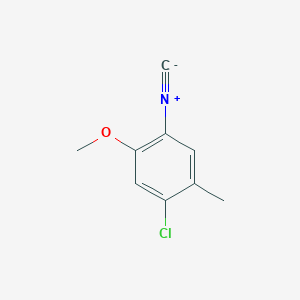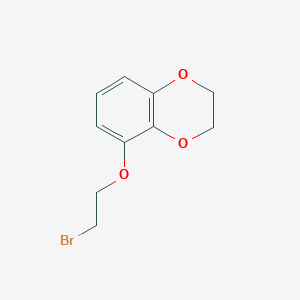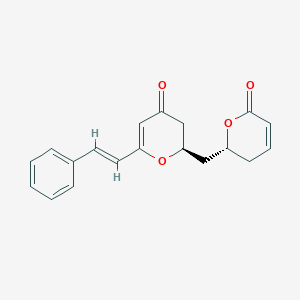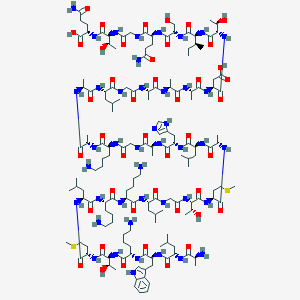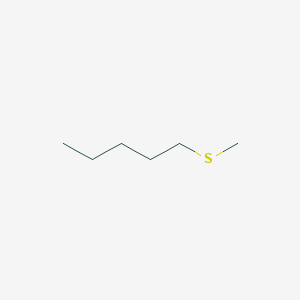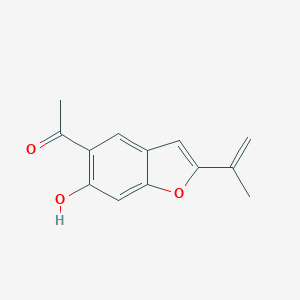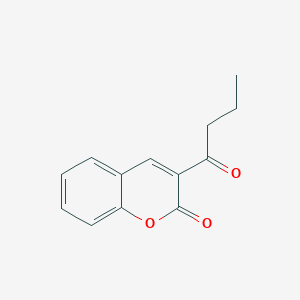
3-butyryl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butyryl-2H-chromen-2-one is a chemical compound with the molecular formula C13H12O3 and a molecular weight of 216.23 . It is used in proteomics research .
Synthesis Analysis
3-butyryl-2H-chromen-2-one can be synthesized from 3-bromoacetylcoumarin, which is used as the key starting material for the synthesis of pyran, pyridine, thiophene, thiazole, and pyrazole derivatives . The α-bromocarbonyl moiety present in the compound shows high reactivity towards nucleophilic displacement reactions .Molecular Structure Analysis
The molecular structure of 3-butyryl-2H-chromen-2-one is derived from quantum chemical calculations and compared with the experimental results . Intramolecular interactions, stabilization energies, and charge delocalization are calculated by NBO analysis .Chemical Reactions Analysis
3-butyryl-2H-chromen-2-one exhibits reactivity in several chemical reactions. For instance, it reacts with malononitrile in the presence of ammonium acetate to give 2-(2-hydroxy-1-(2-oxo-2H-chromen-3-yl)ethylidene)malononitrile . This reaction involves an initial Knoevenagel condensation followed by hydrolysis of the α-bromo group into an OH moiety .Physical And Chemical Properties Analysis
3-butyryl-2H-chromen-2-one has a molecular weight of 216.23 and a molecular formula of C13H12O3 .Applications De Recherche Scientifique
-
Synthesis of Heterocyclic Systems
- Field : Organic Chemistry
- Application : 3-(bromoacetyl)coumarins, a derivative of coumarin, are used as building blocks in the preparation of polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
- Method : The synthetic routes of 3-(bromoacetyl)coumarin derivatives have been developed recently .
- Results : These compounds have been used to prepare a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .
-
Biological Applications
- Field : Biomedical Research
- Application : Coumarin derivatives are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .
- Method : The methods for synthesizing these compounds include von Pechmann condensation, Knoevenagel condensation, Baylis-Hillman reaction, Michael addition, Kostanecki reaction, vinyl phosphonium salt-mediated electrophilic reaction, and Heck-lactonization reaction .
- Results : These compounds have shown significant results in treating various diseases and conditions .
-
Industrial Applications
- Field : Industrial Chemistry
- Application : Coumarin derivatives are used as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .
- Method : Various methods are used for the synthesis of these compounds, including one-pot synthesis methods .
- Results : These compounds have found wide applications in various industrial branches .
-
Proteomics Research
-
Anti-Microbial and Anti-Inflammatory
- Field : Pharmacology
- Application : Coumarin derivatives have been found to have broad spectrum and diverse biological activities such as anti-microbial, anti-inflammatory, analgesic, anti-oxidant, antimalarial, anticancer, anti-tuberculosis and anti-HIV .
- Method : The specific methods of application or experimental procedures are not provided .
- Results : These compounds have shown cytotoxic activity against numerous types of cancers including malignant melanoma, leukemia, renal cell carcinoma, prostate and breast cancer cells progression .
-
Optical Brighteners and Photosensitizers
- Field : Industrial Chemistry
- Application : Coumarin derivatives are used as optical brighteners and photosensitizers .
- Method : The methods for synthesizing these compounds include von Pechmann condensation, Knoevenagel condensation, Baylis-Hillman reaction, Michael addition, Kostanecki reaction, vinyl phosphonium salt-mediated electrophilic reaction, and Heck-lactonization reaction .
- Results : These compounds have found wide applications in various industrial branches .
-
Chemosensors
- Field : Analytical Chemistry
- Application : Numerous chemosensors are based on polyfunctional coumarin platforms used to detect multianalyte detection, such as different bioactive elements and various environmental pollutants .
- Method : The specific methods of application or experimental procedures are not provided .
- Results : These chemosensors have shown significant results in detecting various bioactive elements and environmental pollutants .
-
Inhibitors of Type 2 Diabetes Mellitus
- Field : Pharmacology
- Application : 3-(bromoacetyl)coumarin derivatives are promising inhibitors of type 2 diabetes mellitus .
- Method : The specific methods of application or experimental procedures are not provided .
- Results : These compounds have shown significant results in inhibiting type 2 diabetes mellitus .
-
Drug and Pesticidal Preparations
- Field : Pharmaceutical Chemistry
- Application : The novel compounds are also utilized in drug and pesticidal preparations .
- Method : The specific methods of application or experimental procedures are not provided .
- Results : These compounds have found wide applications in drug and pesticidal preparations .
Propriétés
IUPAC Name |
3-butanoylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-2-5-11(14)10-8-9-6-3-4-7-12(9)16-13(10)15/h3-4,6-8H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTUJOLTTSWOHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC2=CC=CC=C2OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379087 |
Source


|
| Record name | 3-butyryl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyryl-2H-chromen-2-one | |
CAS RN |
1846-73-7 |
Source


|
| Record name | 3-(1-Oxobutyl)-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1846-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-butyryl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,17S,19S)-9-Hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one](/img/structure/B158283.png)
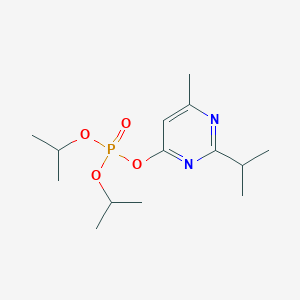
![(3R,4aS,10bR)-3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B158286.png)
